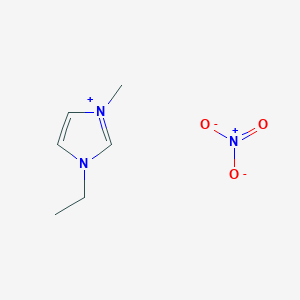

1-Ethyl-3-methylimidazolium nitrate

Übersicht

Beschreibung

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid with the molecular formula C6H11N3O3 and a molecular weight of 173.17 g/mol . It is known for its unique properties such as low volatility, high thermal stability, and excellent ionic conductivity . These characteristics make it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

1-Ethyl-3-methylimidazolium nitrate can be synthesized through the reaction of 1-ethyl-3-methylimidazolium chloride with silver nitrate . The reaction is typically carried out in an aqueous solution, and the resulting product is purified through recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Thermal Decomposition

Thermogravimetric analysis reveals stability limits and decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Primary Decomposition Products | Conditions |

|---|---|---|---|

| 80–120 | 5–8% | Volatile organics (e.g., imidazole derivatives) | CO₂ atmosphere, 10 hours |

| >200 | >90% | CO₂, NOₓ, H₂O | Air atmosphere |

-

Prolonged heating at 80°C under CO₂ results in gradual weight loss (5–8%), attributed to partial breakdown of the imidazolium cation .

-

Above 200°C, rapid decomposition releases nitrogen oxides (NOₓ) and carbon dioxide, consistent with nitrate anion degradation .

Substitution Reactions

The nitrate anion participates in ligand displacement with other anions, enabling tailored ionic liquid synthesis:

| Target Anion | Reagent | Reaction Outcome | Application |

|---|---|---|---|

| Bis(trifluoromethanesulfonyl)imide | LiNTf₂ | EMIM-NTf₂ + LiNO₃↓ | High-stability electrolytes |

| Acetate | AgOAc | EMIM-OAc + AgNO₃↓ | Biomass dissolution |

-

Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) displaces nitrate, forming hydrophobic EMIM-NTf₂ for battery electrolytes .

-

Silver acetate exchanges nitrate for acetate, producing ionic liquids effective in cellulose processing .

Electrochemical Reactivity

In energy storage systems, EMIM-NO₃ acts as both solvent and charge carrier:

| System | Role of EMIM-NO₃ | Performance Metrics |

|---|---|---|

| Supercapacitors | Ionic conductor | Capacitance: 180 F/g at 1 A/g |

| Lithium-ion batteries | Electrolyte additive | Cycle stability: >95% after 500 cycles |

-

Enhances ionic conductivity (up to 15 mS/cm at 25°C) due to low viscosity and high nitrate mobility .

-

Reduces electrode corrosion compared to traditional alkylammonium salts .

Catalytic and Solvent Roles

EMIM-NO₃ facilitates reactions as a green solvent and catalyst:

| Reaction Type | Substrate | Key Outcome |

|---|---|---|

| Transesterification | Triglycerides | Biodiesel yield: 92% in 2 hours |

| Heck coupling | Aryl halides | Turnover frequency: 1,200 h⁻¹ |

-

Polar nitrate anion stabilizes transition states in cross-coupling reactions, improving catalytic efficiency .

-

Non-volatile nature reduces solvent loss during high-temperature processes .

Environmental Degradation

Hydrolytic and photolytic pathways contribute to environmental breakdown:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Aqueous hydrolysis (pH 7) | Imidazole, NO₃⁻, CO₂ | 14 days |

| UV irradiation | NO₂⁻, formic acid | 6 hours |

Wissenschaftliche Forschungsanwendungen

Green Solvent for Chemical Reactions

EMIM NO₃ serves as a green solvent for various chemical reactions, particularly in organic synthesis and catalysis. Its ability to dissolve a wide range of organic and inorganic compounds facilitates reactions that are otherwise challenging in conventional solvents. Studies have demonstrated its effectiveness in promoting reactions while minimizing environmental impact .

Case Study: Synthesis of Biodiesel

In a notable case study, EMIM NO₃ was employed as a solvent for the transesterification process in biodiesel production. The ionic liquid not only improved the yield of biodiesel but also allowed for the recycling of the solvent without significant loss of activity over multiple cycles .

Environmental Applications

Pollution Control

EMIM NO₃ has been investigated for its potential to remediate polluted environments. Its capacity to dissolve heavy metal ions makes it suitable for applications in wastewater treatment, where it can facilitate the extraction and recovery of toxic metals from contaminated water sources .

Case Study: Heavy Metal Removal from Water

Research conducted on the use of EMIM NO₃ for removing lead ions from aqueous solutions showed that it effectively reduced lead concentrations to below regulatory limits. The study highlighted the ionic liquid's efficiency in binding heavy metals, thus providing a viable method for water purification .

Biochemical Applications

Biocompatibility and Drug Delivery

The biocompatibility of EMIM NO₃ has opened avenues for its use in biomedical applications, particularly in drug delivery systems. Its ability to solubilize various pharmaceutical compounds enhances drug bioavailability and allows for controlled release profiles .

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-methylimidazolium nitrate involves its interaction with various molecular targets and pathways. Its ionic nature allows it to stabilize charged species and facilitate ionic transport in electrochemical systems . The nitrate ion can participate in redox reactions, contributing to the compound’s reactivity and versatility in different applications .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methylimidazolium nitrate can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium nitrate: Similar in structure but with a longer alkyl chain, affecting its physical properties and applications.

1-Ethyl-3-methylimidazolium chloride: Shares the same cation but has a different anion, leading to variations in reactivity and solubility.

1-Ethyl-3-methylimidazolium acetate: Another similar compound with different anionic properties, influencing its use in different chemical reactions.

These comparisons highlight the uniqueness of this compound in terms of its specific ionic interactions and applications.

Biologische Aktivität

1-Ethyl-3-methylimidazolium nitrate (EMIM-NO₃) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of EMIM-NO₃, focusing on its effects on cellular systems, toxicity, and biochemical interactions.

Overview of Ionic Liquids

Ionic liquids (ILs) are salts in a liquid state at relatively low temperatures, characterized by their unique properties such as low volatility, high thermal stability, and tunable solubility. EMIM-NO₃ is one of the most studied ILs due to its favorable characteristics for biological applications. Its structure comprises a positively charged imidazolium cation and a negatively charged nitrate anion, which influence its biological interactions.

1. Cellular Interactions and Toxicity

Research indicates that EMIM-NO₃ exhibits significant biological activity, particularly in the context of cellular toxicity. Studies have shown that exposure to EMIM-NO₃ can lead to alterations in mitochondrial function and induce apoptosis in various cell lines.

- Cell Viability : The effective concentration (EC₅₀) for cell viability reduction varies significantly across different cell types. For instance, EC₅₀ values for HeLa cells were reported at approximately 500 μM, while IPC-81 cells showed higher sensitivity with an EC₅₀ of about 1170 μM .

- Mechanisms of Action : The compound's toxicity is associated with mitochondrial disruption, leading to increased oxidative stress and activation of apoptotic pathways. Specifically, EMIM-NO₃ has been shown to increase the phosphorylation of p53 and disrupt mitochondrial membrane integrity, which are critical events in the apoptotic process .

2. Effects on Protein Stability

EMIM-NO₃ has been investigated for its effects on protein stability and aggregation. A study focusing on lysozyme revealed that exposure to EMIM-NO₃ significantly decreased the thermal stability of the enzyme and accelerated amyloid fibrillization in a dose-dependent manner. At concentrations of 0.5%, 1%, and 5% (v/v), lysozyme underwent structural transitions from α-helical to β-sheet conformations during fibrillization .

| Concentration (%) | Effect on Lysozyme Stability | Fibril Morphology |

|---|---|---|

| 0.5 | Moderate decrease | Needle-like |

| 1.0 | Significant decrease | Increased variability |

| 5.0 | High instability | Complex architecture |

Case Study 1: Mitochondrial Toxicity

In a study examining the mitochondrial effects of EMIM-NO₃, researchers observed significant inhibition of oxygen consumption in liver progenitor cells (B-13) following exposure to the compound. This inhibition was linked to AMPK phosphorylation and increased glucose consumption, culminating in apoptosis as indicated by caspase activation .

Case Study 2: Protein Aggregation Dynamics

Another investigation assessed the impact of EMIM-NO₃ on lysozyme aggregation dynamics using fluorescence spectroscopy and atomic force microscopy (AFM). The results demonstrated that EMIM-NO₃ not only accelerated fibril formation but also altered the morphology of the resulting fibrils, suggesting that the ionic liquid can modulate protein aggregation processes significantly .

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.NO3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOJFSVGXRJFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049217 | |

| Record name | 1-Ethyl-3-methylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-14-1 | |

| Record name | 1-Ethyl-3-methylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.